molecular formula C15H15N5O3S B2839236 6-{[4-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 872696-16-7

6-{[4-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2839236
CAS No.: 872696-16-7
M. Wt: 345.38
InChI Key: FATGEJIWYMFIKB-UHFFFAOYSA-N
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Description

6-{[4-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a triazole ring, and it contains various functional groups, including an ethoxyphenyl group and a sulfanylidene group

Scientific Research Applications

6-{[4-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Preparation Methods

The synthesis of 6-{[4-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl group and the sulfanylidene group. The final step involves the formation of the pyrimidine ring. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with triazole and pyrimidine rings, such as:

Properties

IUPAC Name

6-[[4-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-2-23-11-5-3-10(4-6-11)20-12(18-19-15(20)24)7-9-8-13(21)17-14(22)16-9/h3-6,8H,2,7H2,1H3,(H,19,24)(H2,16,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATGEJIWYMFIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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